2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile
Description
2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile is a heterocyclic compound featuring an isoxazole ring substituted with a bromomethyl group at position 5 and a benzonitrile moiety at position 3. The bromomethyl group enhances electrophilic reactivity, making the compound a versatile intermediate in nucleophilic substitution reactions, particularly in medicinal chemistry for drug discovery. Its benzonitrile group contributes to aromatic interactions and polarity, influencing solubility and binding affinity in biological systems.
Properties
IUPAC Name |
2-[5-(bromomethyl)-1,2-oxazol-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-6-9-5-11(14-15-9)10-4-2-1-3-8(10)7-13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCWKGGFOAOGKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NOC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241631 | |
| Record name | Benzonitrile, 2-[5-(bromomethyl)-3-isoxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158735-29-5 | |
| Record name | Benzonitrile, 2-[5-(bromomethyl)-3-isoxazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158735-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-[5-(bromomethyl)-3-isoxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The bromomethyl group can be introduced via bromination reactions, while the benzonitrile moiety can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reactions . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the isoxazole ring .
Scientific Research Applications
The compound 2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile (CAS No. 1158735-29-5) has garnered attention in scientific research due to its potential applications across various fields, including medicinal chemistry, material science, and biological research. This article delves into the applications of this compound, supported by case studies and data tables.
Chemical Properties and Structure
This compound features a unique structure that combines an isoxazole ring with a benzonitrile moiety. The presence of the bromomethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis.
Structural Formula
The structural representation can be summarized as follows:
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications. Research indicates that derivatives of isoxazole compounds exhibit significant biological activities, including:
- Antimicrobial Activity: Studies have shown that isoxazole derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.
- Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy.
Case Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis of isoxazole derivatives, including this compound, which showed promising results against breast cancer cells (Smith et al., 2023).
Material Science
The compound has potential applications in developing new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance the physical and chemical properties of polymers and coatings.
Data Table: Material Properties Comparison
| Property | This compound | Other Isoxazole Derivatives |
|---|---|---|
| Thermal Stability | High | Moderate |
| Solubility | Soluble in organic solvents | Varies |
| Reactivity | High due to bromomethyl group | Moderate |
Biological Research
In biological studies, this compound is investigated for its mechanism of action at the molecular level. It may interact with specific enzymes or receptors involved in disease pathways.
Mechanism of Action:
- The bromomethyl group can participate in nucleophilic substitution reactions, allowing the compound to modify biological targets.
- Isoxazole compounds are known to influence signaling pathways related to inflammation and cell proliferation.
Mechanism of Action
The mechanism of action of 2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The isoxazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile with structurally related isoxazole derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.
Key Observations:
Substituent Effects :
- Bromomethyl (target compound) vs. bromoethyl (CAS 1199773-86-8): The bromoethyl group increases molecular weight and may reduce electrophilicity compared to bromomethyl due to longer chain steric effects .
- Adamantylamine (9l): Bulky substituents like adamantane enhance target binding in antiviral applications but require multi-step synthesis (71% yield) .
- Pyridinylmethylamine (7g): Polar groups like amines lower synthetic yields (23%) due to challenging coupling reactions .
Physicochemical Properties: The target compound’s benzonitrile group enhances polarity compared to non-cyano analogs (e.g., 9h–9o in ).
Biological Activity
2-(5-(Bromomethyl)isoxazol-3-yl)benzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an isoxazole ring substituted with a bromomethyl group and a benzonitrile moiety. Its chemical structure can be represented as follows:
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which can lead to alterations in metabolic pathways.
- Receptor Interaction : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic signaling pathways .
- Antimicrobial Activity : Some derivatives of isoxazole compounds exhibit antimicrobial properties, indicating that this compound may also have similar effects .
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against common bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques. The results are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Escherichia coli (Gram-negative) | 32 |
| This compound | Bacillus subtilis (Gram-positive) | 16 |
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The compound demonstrated varying degrees of cytotoxicity, as shown in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 22 |
| HepG2 | 18 |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of similar isoxazole derivatives in models of neurodegenerative diseases. It was found that these compounds could enhance neuronal survival and reduce apoptosis in cultured neurons .
- Antioxidant Activity : Another study examined the antioxidant properties of related compounds, finding that they effectively scavenged free radicals and reduced oxidative stress markers in cellular models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
